C646 -

C646

Catalog Number: EVT-8170319
CAS Number:
Molecular Formula: C24H19N3O6
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

C646 is a synthetic small molecule identified as a potent inhibitor of the histone acetyltransferase p300. It has been characterized for its ability to selectively inhibit the acetylation activity of p300, a transcriptional co-activator that plays a crucial role in various cellular processes, including gene expression and chromatin remodeling. The compound is recognized for its potential applications in cancer therapy and inflammation regulation due to its effects on histone modifications and signaling pathways.

Source

C646 is classified under the chemical identifier CAS Number 328968-36-1. It is primarily sourced from chemical suppliers specializing in research reagents, such as MedChemExpress and Cayman Chemical, which provide detailed specifications and purity analyses for laboratory use .

Classification

C646 belongs to the class of pyrazolone-containing compounds and is categorized as a histone acetyltransferase inhibitor. Its mechanism of action involves competitive inhibition of the p300 enzyme, which impacts various physiological and pathological processes, including cancer progression and inflammatory responses .

Synthesis Analysis

Methods

The synthesis of C646 typically involves multi-step organic reactions that integrate pyrazolone derivatives. A common synthetic route includes:

  1. Formation of Pyrazolone Core: The initial step involves the condensation of appropriate aldehydes with hydrazines to form the pyrazolone structure.
  2. Substituent Modifications: Subsequent reactions introduce various functional groups that enhance the compound's inhibitory properties against p300.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (often exceeding 99%) suitable for biological applications .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity towards the desired product. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of C646.

Molecular Structure Analysis

Structure

C646's molecular structure features a pyrazolone ring with specific substituents that facilitate its interaction with the p300 enzyme. The compound's structural formula can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

Data

  • Molecular Weight: Approximately 246.26 g/mol
  • Chemical Formula: C12H14N4O2
  • 3D Structure: The spatial arrangement allows for optimal binding interactions with p300, characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues .
Chemical Reactions Analysis

Reactions

C646 primarily engages in competitive inhibition of p300's histone acetyltransferase activity. Key reactions include:

  1. Inhibition Mechanism: C646 binds to the active site of p300, preventing substrate access (e.g., histones) necessary for acetylation.
  2. Impact on Gene Expression: By inhibiting p300, C646 leads to decreased acetylation levels on histones, thereby modulating gene expression profiles related to inflammation and cancer progression .

Technical Details

The inhibition constant (Ki) for C646 against p300 is reported at approximately 400 nM, with an IC50 value of 1.6 μM in vitro assays. These values indicate a strong affinity for the target enzyme compared to other histone acetyltransferases .

Mechanism of Action

Process

C646 exerts its effects primarily through the inhibition of p300-mediated acetylation processes:

  1. Histone Modification: By blocking p300 activity, C646 reduces histone acetylation levels, which can lead to transcriptional repression of pro-inflammatory genes.
  2. Signaling Pathway Regulation: It has been shown to influence pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), critical in inflammatory responses .

Data

Experimental studies have demonstrated that C646 can radiosensitize non-small cell lung carcinoma cells by enhancing mitotic catastrophe through disruption of G2 checkpoint maintenance during cell division .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 10 mM.

Chemical Properties

  • Stability: C646 is stable under standard laboratory conditions but should be stored at low temperatures (< -20°C) to maintain integrity over time.
  • Reactivity: The compound exhibits reactivity primarily through its interactions with amino acid residues in target enzymes rather than through traditional electrophilic or nucleophilic mechanisms .
Applications

C646 has garnered attention for its potential scientific applications:

  • Cancer Research: It has been utilized in studies focusing on cancer cell lines where it demonstrates inhibitory effects on growth and enhances sensitivity to radiotherapy.
  • Inflammation Studies: Research indicates that C646 can modulate inflammatory responses by regulating gene expression linked to diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Neuropathic Pain Models: In animal studies, C646 has shown promise in reducing pain-related behaviors by inhibiting pathways associated with pain signaling .
Molecular Mechanisms of C646 as a Histone Acetyltransferase (HAT) Inhibitor

Structural Basis of p300/CBP Inhibition by C646

C646 (4-(4-((5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid) is a pyrazolone-containing small molecule inhibitor that binds competitively to the active site of the p300/CREB-binding protein (CBP) histone acetyltransferase domain. Structural analyses reveal that C646 adopts a Z-isomer conformation when bound to p300, forming critical hydrogen bonds with residues in the catalytic core. Specifically, oxygen atoms of C646 interact with side chains of Thr1411, Tyr1467, Trp1466, and Arg1410 within the cofactor-binding pocket [4] [10]. These interactions sterically hinder acetyl-coenzyme A (Ac-CoA) binding and disrupt substrate recognition. The inhibitor’s aromatic rings further stabilize its position through hydrophobic interactions with Phe1459 and Phe1503, explaining its high binding affinity [4] [5] [10].

Mutagenesis studies demonstrate the sensitivity of C646 binding to point mutations in these residues. For example, the Y1467F mutation increases the half maximal inhibitory concentration (IC₅₀) of C646 from 1.6 μM to 7 μM, while the T1411A mutation elevates it to 3.4 μM [4]. This residue-specific dependency confirms the precision of C646’s binding mode and underpins its selectivity for p300/CBP over other HAT families like Gcn5/PCAF or MYST [5] [10].

Table 1: Impact of p300 Mutations on C646 Inhibition

Mutant p300IC₅₀ (μM)Fold Change vs. Wild-Type
Wild-Type1.61.0×
T1411A3.42.1×
Y1467F7.04.4×
W1466F5.03.1×
R1410A2.51.6×

Data derived from recombinant enzyme assays [4].

Competitive Binding Dynamics and Kinetic Parameters

C646 functions as a competitive antagonist of Ac-CoA binding, with a dissociation constant (Kᵢ) of 400 nM against p300 [2] [4] [5]. Its inhibition kinetics follow classic Michaelis-Menten models, where increasing C646 concentrations elevate the apparent Michaelis constant (Kₘ) for Ac-CoA without affecting maximal reaction velocity (Vₘₐₓ) [5]. This mechanism allows C646 to effectively suppress p300-mediated acetylation even in cellular environments with variable Ac-CoA concentrations.

The IC₅₀ of C646 varies between in vitro and cellular systems:

  • Recombinant p300 HAT domain: IC₅₀ = 1.6 μM [4]
  • Cellular assays (e.g., RAW264.7 macrophages): IC₅₀ = 5–10 μM for histone hyperacetylation suppression [1] [3]

This discrepancy arises from factors such as cell permeability, intracellular Ac-CoA levels, and competing off-target effects (discussed in Section 1.3). Despite this, C646 retains selectivity among HATs, showing minimal inhibition of PCAF (IC₅₀ > 80 μM) or Gcn5 at concentrations below 20 μM [5] [8].

Table 2: Kinetic Parameters of C646 Against p300

ParameterValueExperimental Context
Kᵢ400 nMRecombinant p300 HAT domain
IC₅₀ (enzyme)1.6 μMRecombinant p300 HAT domain
IC₅₀ (cellular)5–30 μMMacrophages, cancer cell lines
Selectivity (vs. PCAF)>50-foldEnzyme assays

Off-Target Effects: Dual Inhibition of Histone Deacetylases

A paradoxical observation emerged from mass spectrometry analyses of histone modifications in RAW264.7 macrophages treated with C646: low concentrations (1–5 μM) reduced global histone H4 acetylation as expected, but elevated acetylation at histone H3 lysines 18 and 23 (H3K18ac/H3K23ac) [1] [3] [8]. This counterintuitive increase suggested compensatory mechanisms or off-target modulation of other epigenetic enzymes.

Further investigation revealed that at concentrations ≥7 μM, C646 non-selectively inhibits class I/II histone deacetylases (HDACs) [1] [3]. Structural analyses indicate that C646’s benzoic acid moiety resembles the zinc-chelating hydroxamate group of HDAC inhibitors (e.g., SAHA). This similarity enables C646 to chelate zinc ions in HDAC catalytic sites, albeit with lower affinity (IC₅₀ for HDACs: ~7–20 μM) [1] [8]. Consequently:

  • At 5–10 μM, C646 simultaneously inhibits p300 and HDACs, leading to unpredictable net effects on histone acetylation.
  • At >15 μM, HDAC inhibition dominates, causing hyperacetylation of histones and non-histone proteins (e.g., α-tubulin) [1] [8].

This dual activity complicates the interpretation of cellular phenotypes attributed solely to p300 inhibition and necessitates cautious dose selection in experimental designs.

Impact on Global and Site-Specific Histone Acetylation Patterns

C646 exerts context-dependent effects on histone acetylation, influenced by cell type, concentration, and biological stimuli:

  • Global H4 acetylation: Consistently reduced across models (e.g., macrophages, pancreatic cancer cells) due to direct p300 inhibition [1] [9].
  • H3K9/K27 acetylation: Suppressed in pancreatic cancer (PSN1, MIAPaCa2) via disrupted p300/CBP activity, leading to downregulation of G2/M cell cycle genes (CCNB1, CDK1) [9].
  • H3K18/K23 acetylation: Increased in macrophages at low C646 doses (1–5 μM), likely due to HDAC inhibition or compensatory HAT activation [1] [3].

In disease models, these modifications drive functional outcomes:

  • Inflammatory gene suppression: Reduced H3K27ac at NF-κB target gene promoters (TNFα, IL-6) in LPS-stimulated macrophages [1] [3].
  • Fibrosis regression: Diminished H3 acetylation at the TGF-β1 promoter in peritoneal mesothelial cells, reversing epithelial-mesenchymal transition [6].
  • Cell cycle arrest: Loss of H3K9ac/H3K27ac at cyclin B1 and CDK1 enhancers in pancreatic cancer, inducing G2/M arrest [9].

Table 3: Differential Effects of C646 on Histone Acetylation Sites

Acetylation SiteEffect of C646Biological Consequence
H4K5/K8/K12/K16↓↓↓Chromatin condensation
H3K9↓ (cancer)Cell cycle arrest (G2/M)
H3K18↑ (macrophages)Inflammatory gene modulation
H3K23↑ (macrophages)Inflammatory gene modulation
H3K27↓ (cancer/fibrosis)Suppression of TGF-β1, CCNB1

Properties

Product Name

C646

IUPAC Name

4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

Molecular Formula

C24H19N3O6

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)

InChI Key

HEKJYZZSCQBJGB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C

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